molecular formula C15H17NO4 B6607646 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid CAS No. 2580217-99-6

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid

Cat. No.: B6607646
CAS No.: 2580217-99-6
M. Wt: 275.30 g/mol
InChI Key: VSMVOTIIECKFSC-UHFFFAOYSA-N
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Description

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the azaspiroheptane family, which is known for its unique structural features and potential biological activities. The azaspiroheptane scaffold is often explored as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

The synthesis of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves a multi-step process. One of the key steps is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. This is followed by the reduction of the β-lactam ring using alane . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like alane to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to similar receptors or enzymes, thereby exerting similar pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid can be compared with other azaspiroheptane derivatives and piperidine analogs. Similar compounds include:

Properties

IUPAC Name

1-phenylmethoxycarbonyl-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(9-12)6-7-16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMVOTIIECKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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